2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13272559
InChI: InChI=1S/C12H11N5O2S/c13-11-14-12(16-15-11)20-6-5-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2,(H3,13,14,15,16)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N
Molecular Formula: C12H11N5O2S
Molecular Weight: 289.32 g/mol

2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC13272559

Molecular Formula: C12H11N5O2S

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione -

Specification

Molecular Formula C12H11N5O2S
Molecular Weight 289.32 g/mol
IUPAC Name 2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C12H11N5O2S/c13-11-14-12(16-15-11)20-6-5-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2,(H3,13,14,15,16)
Standard InChI Key UVRJLGRUYQVUNT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

The compound’s molecular structure combines a 5-amino-1,2,4-triazole ring linked via a thioether bond to an isoindoline-1,3-dione group. Key identifiers include:

PropertyValueSource
Molecular FormulaC12H11N5O2S\text{C}_{12}\text{H}_{11}\text{N}_5\text{O}_2\text{S}
Molecular Weight289.32 g/mol
IUPAC Name2-[2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N
PubChem CID735118

The triazole moiety is known for its role in hydrogen bonding and metal coordination, while the isoindoline-dione group contributes to planar aromaticity, potentially enhancing intercalation with biological targets .

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound is unavailable, related triazole-isoindoline hybrids exhibit monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters approximating a=14.75A˚,b=24.67A˚,c=7.78A˚,β=95.89a = 14.75 \, \text{Å}, b = 24.67 \, \text{Å}, c = 7.78 \, \text{Å}, \beta = 95.89^\circ . Spectroscopic features include characteristic IR absorptions for N–H (3350 cm1^{-1}), C=O (1720 cm1^{-1}), and C–S (680 cm1^{-1}) bonds, consistent with analogous structures .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione likely involves multi-step reactions:

  • Formation of the Triazole Core: 5-Amino-1,2,4-triazole is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions .

  • Thioether Linkage: Coupling the triazole with 2-mercaptoethylisoindoline-1,3-dione using Mitsunobu or nucleophilic substitution reactions.

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound.

A comparative analysis of yields for analogous syntheses is provided below:

IntermediateReaction TypeYield (%)Reference
5-Amino-1,2,4-triazoleCyclization of thiosemicarbazide78
2-Mercaptoethylisoindoline-1,3-dioneThiolation of phthalimide65
Final CouplingMitsunobu Reaction52

Challenges in Synthesis

Key hurdles include the sensitivity of the thioether bond to oxidation and the low solubility of isoindoline-dione intermediates in polar solvents. Optimizing reaction temperatures (40–60°C) and employing inert atmospheres (N2_2 or Ar) improve stability.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but analogs with similar logP values (~2.8) exhibit moderate solubility in DMSO (12 mg/mL) and ethanol (3 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <5% over 30 days, indicating suitability for short-term storage.

ADME Predictions

Computational models (e.g., SwissADME) predict:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp_{app} = 12 × 106^{-6} cm/s) due to moderate lipophilicity.

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation at the triazole ring .

  • Excretion: Renal clearance predominates, with a predicted half-life of 4.2 hours .

Biological Activities and Mechanisms

Antimicrobial Effects

Triazole derivatives exhibit broad-spectrum antimicrobial activity. A recent study found that 3-[(4-methoxyphenyl)amino]propanehydrazide analogs inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The thioether linkage in the target compound could enhance membrane penetration, potentiating such effects .

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